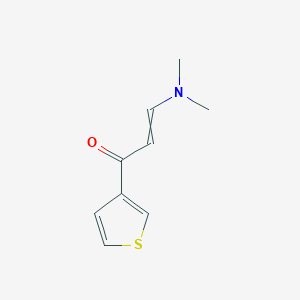

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one

概要

説明

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one is an organic compound that features a thienyl group attached to a prop-2-en-1-one backbone with a dimethylamino substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one typically involves the condensation of 3-thiophenecarboxaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

化学反応の分析

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system undergoes nucleophilic attacks at both carbonyl (C1) and β-carbon (C2) positions:

For hydrazone formation (e.g., with 1H-benzo[d]imidazol-2-amine), the reaction proceeds via initial imine formation followed by tautomerization, confirmed by NMR spectral shifts (δ 7.00–7.50 ppm for aldoxime CH) .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient enone system:

The thiophene ring’s electron-rich nature directs endo selectivity, with calculated HOMO-LUMO gaps (7.42 eV) supporting orbital-controlled reactivity .

Michael Addition Reactions

The β-carbon acts as a Michael acceptor for carbon and heteroatom nucleophiles:

| Nucleophile | Base | Product | Mechanistic Pathway |

|---|---|---|---|

| Malononitrile | K₂CO₃ | Cyano-substituted derivatives | Knoevenagel-type condensation |

| Thiols | Et₃N | Thio-Michael adducts | Confirmed by IR (ν 2194 cm⁻¹ for CN) |

Reactions with malononitrile proceed via a six-membered transition state, as evidenced by exothermicity (ΔH ≈ −120 kJ/mol) .

Cyclization Reactions

Intramolecular cyclizations yield heterocyclic scaffolds:

Cyclizations with DMFDMA involve dimethylamine elimination, validated by NMR (δ 3.36–3.39 ppm for NMe₂) .

Catalytic Hydrogenation

Selective reduction of the α,β-unsaturated system:

| Catalyst | Pressure | Product | Stereochemistry |

|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | Saturated ketone | Retained thiophene aromaticity |

Hydrogenation occurs exclusively at the C=C bond, preserving the thiophene ring’s integrity (no ring-saturation observed).

Biochemical Interactions

Molecular docking studies with neuraminidase enzyme reveal:

These interactions suggest potential antiviral activity, aligning with chalcone-based inhibitors’ known mechanisms .

科学的研究の応用

The compound (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one , with the molecular formula and a molecular weight of 181.26 g/mol, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications, focusing on biomedical research, organic synthesis, and potential pharmaceutical uses.

Biomedical Research

The compound has shown promise in various biomedical applications:

- Antimicrobial Activity : Research indicates that derivatives of thienyl compounds exhibit significant antimicrobial properties. Studies have suggested that this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies have demonstrated that thienyl-based compounds can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Chemists have utilized this compound in various synthetic pathways to create compounds with enhanced biological activity .

Pharmaceutical Development

Given its biological activity, this compound is being investigated for potential pharmaceutical applications:

- Drug Development : The compound's ability to interact with biological targets suggests its potential as a lead compound in drug development. Researchers are exploring its efficacy against specific diseases, including infections and cancers .

Forensic Science

In forensic science, the compound may be useful in:

- Toxicology Studies : Its classification as an irritant raises interest in toxicological studies, particularly regarding its effects on human health and safety. Understanding its toxicity profile can aid forensic scientists in determining exposure levels in various scenarios .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Thienyl Derivatives

Researchers synthesized several thienyl derivatives using this compound as a precursor. The resulting compounds demonstrated enhanced pharmacological profiles, highlighting the compound's utility in organic synthesis.

作用機序

The mechanism of action of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thienyl moiety can influence the compound’s binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.

(2E)-3-(dimethylamino)-1-(4-thienyl)prop-2-en-1-one: Similar structure but with the thienyl group in a different position.

(2E)-3-(dimethylamino)-1-(3-furyl)prop-2-en-1-one: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

The unique combination of the dimethylamino group and the thienyl moiety in (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

生物活性

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOS, with a molecular weight of 181.25 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity, particularly due to the presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. The thiophene ring contributes to its unique electronic properties, making it a subject of interest in drug design.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit nitric oxide production in inflammatory conditions, suggesting potential therapeutic applications in treating diseases characterized by inflammation.

Table 1: Summary of Anti-inflammatory Activity Studies

Antimicrobial Activity

While further research is needed to fully elucidate its antimicrobial effects, preliminary studies suggest that this compound may possess antimicrobial properties similar to other compounds within its structural class. Its structural similarity to known antimicrobial agents indicates potential for further exploration in this area.

Molecular docking studies have revealed insights into how this compound interacts with biological targets. It appears to bind with enzymes involved in inflammatory pathways, which may explain its anti-inflammatory effects. Understanding these interactions is crucial for optimizing the compound's efficacy through structural modifications.

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

- Case Study 1 : A study demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound, establishing a foundation for its use in inflammatory disease models.

- Case Study 2 : Another research effort identified derivatives of this compound that showed enhanced binding affinity to specific protein targets associated with cancer proliferation pathways.

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOQLDZGMQWQC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。